![molecular formula C12H15NO3 B079861 Ethyl 2-(4-acetamidophenyl)acetate CAS No. 13475-17-7](/img/structure/B79861.png)
Ethyl 2-(4-acetamidophenyl)acetate
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Overview
Description
Ethyl 2-(4-acetamidophenoxy)acetate is a compound with the molecular formula C12H15NO4 . It has a molecular weight of 237.25 g/mol . The IUPAC name for this compound is ethyl 2-(4-acetamidophenoxy)acetate .
Synthesis Analysis
The synthesis of similar compounds like paracetamol (acetaminophen) involves the reactivity of different carbonyl groups . The solvent ethyl acetate is used to dissolve 4-aminophenol, giving quantitative yields of the isolated intermediate 4-acetamidophenyl acetate .Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C12H15NO4/c1-3-16-12(15)8-17-11-6-4-10(5-7-11)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14) . The Canonical SMILES for this compound is CCOC(=O)COC1=CC=C(C=C1)NC(=O)C .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds like paracetamol (acetaminophen) are related to the electrophilic reactivities of carbonyls .Physical And Chemical Properties Analysis
The compound has a molecular weight of 237.25 g/mol, an XLogP3-AA of 1.4, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 6, an exact mass of 237.10010796 g/mol, and a topological polar surface area of 64.6 Ų .Scientific Research Applications
Catalytic Performance and Reaction Mechanisms
This compound has been used in studies related to the catalytic performance and reaction mechanisms of ethyl acetate oxidation over Au–Pd/TiO2 Catalysts . The oxidation of ethyl acetate over the 0.34AuPd2.09/TiO2 sample might occur via the pathway of ethyl acetate → ethanol → acetic acid → acetate → CO2 and H2O .
Precursor for Dual GK and PPARγ Activators
Ethyl 2-(4-aminophenoxy)acetate is a building synthon for novel dual hypoglycemic agents . This building template was synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group .
Synthesis of Bimetallic Catalysts
The compound has been used in the design of bimetallic catalysts under industrial conditions and for understanding the VOCs oxidation mechanisms .
Reduction of Toxic By-Product Formation
The loading of AuPd x NPs effectively reduces the formation of the toxic by-product acetaldehyde in the oxidation of ethyl acetate .
Chemical Synthesis
Ethyl 4-Acetamidophenylacetate is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Pharmaceutical Research
This compound is used in pharmaceutical research, particularly in the development of new drugs .
Mechanism of Action
Target of Action
Ethyl 2-(4-acetamidophenyl)acetate, also known as Ethyl 4-Acetamidophenylacetate, is a chemical compound that is used in various chemical reactions. It is often used in the synthesis of other compounds, suggesting that its primary role may be as a reagent or intermediate in chemical reactions .
Mode of Action
It is known to participate in various chemical reactions, particularly in the synthesis of other compounds . The compound’s interaction with its targets likely involves the transfer or exchange of functional groups, leading to the formation of new chemical bonds .
Biochemical Pathways
Given its role in the synthesis of other compounds, it can be inferred that it may be involved in various biochemical pathways, depending on the specific reactions it participates in .
Result of Action
As a chemical reagent, its primary effect would likely be the synthesis of new compounds through chemical reactions .
Action Environment
The action, efficacy, and stability of Ethyl 2-(4-acetamidophenyl)acetate can be influenced by various environmental factors. These may include the pH, temperature, and presence of other compounds or catalysts in the reaction environment .
Safety and Hazards
Future Directions
The synthesis of similar compounds like paracetamol (acetaminophen) is a significant area of study in the teaching of chemistry to early year undergraduate biosciences students . The practical synthesis of paracetamol was devised to reinforce their understanding and place it in a “real world” context .
properties
IUPAC Name |
ethyl 2-(4-acetamidophenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-16-12(15)8-10-4-6-11(7-5-10)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLUNZSKHFNSCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438576 |
Source
|
Record name | Ethyl (4-acetamidophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-acetamidophenyl)acetate | |
CAS RN |
13475-17-7 |
Source
|
Record name | Ethyl (4-acetamidophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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